
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a cyclopropyl group at position 2, and a 1,3-dioxolan-2-yl group at position 5
Métodos De Preparación
The synthesis of 4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as N,N-dimethylaniline . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Análisis De Reacciones Químicas
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparación Con Compuestos Similares
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine: This compound has a similar structure but with a methyl group at position 2 instead of a cyclopropyl group.
4,6-Dichloropyrimidine: Lacks the cyclopropyl and dioxolan groups, making it less complex but still useful in various chemical reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10Cl2N2O2 |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
4,6-dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-6(10-15-3-4-16-10)8(12)14-9(13-7)5-1-2-5/h5,10H,1-4H2 |
Clave InChI |
YDYYECNBRBNFLB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=C(C(=N2)Cl)C3OCCO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



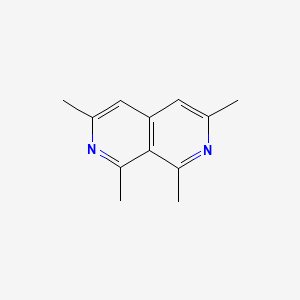
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)

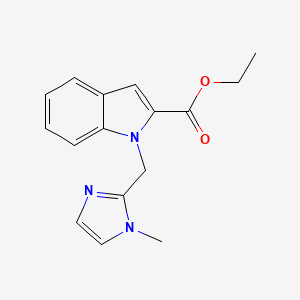

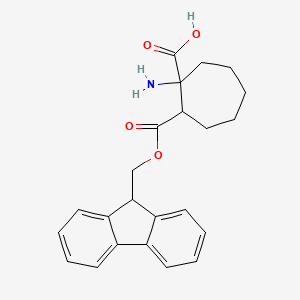
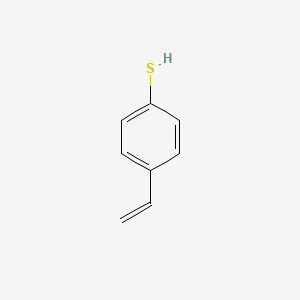
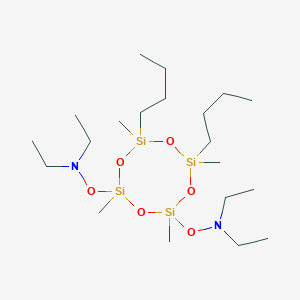
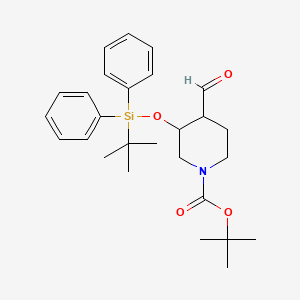
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
